Comprehensive Technical Guide on 3-(1H-1,2,4-Triazol-5-yl)benzoic Acid Hydrate: Physicochemical Profiling, Synthesis, and Applications
Comprehensive Technical Guide on 3-(1H-1,2,4-Triazol-5-yl)benzoic Acid Hydrate: Physicochemical Profiling, Synthesis, and Applications
Executive Summary
3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a highly versatile, bifunctional organic molecule characterized by the presence of a carboxylic acid moiety and a 1,2,4-triazole heterocycle. Operating at the intersection of coordination chemistry and pharmacology, this compound serves as a rigid, multi-donor building block for Metal-Organic Frameworks (MOFs) and acts as a robust bioisostere in drug discovery.
This whitepaper provides an authoritative, logic-driven breakdown of the compound’s physicochemical properties, validated synthetic methodologies, and advanced applications.
Molecular Architecture & Physicochemical Profiling
The structural framework of 3-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 876715-37-6) consists of a benzene ring meta-substituted with a carboxylate group and a triazole ring[1]. The "hydrate" designation indicates that water molecules are thermodynamically incorporated into its crystal lattice.
The 1,2,4-triazole ring is subject to annular tautomerism (1H, 2H, and 4H forms). This dynamic proton shifting allows the molecule to adapt its hydrogen-bonding network based on the solvent environment. When crystallized from aqueous media, water molecules interlock with the unprotonated nitrogen atoms, satisfying their hydrogen-bonding requirements and stabilizing the lattice.
Quantitative Data Summary
| Property | Value | Mechanistic Implication / Source |
| CAS Number | 876715-37-6 | Refers to the anhydrous base form[1]. |
| Molecular Formula | C₉H₇N₃O₂ · xH₂O | Hydration state (x) varies by crystallization method. |
| Molecular Weight | 189.17 g/mol | Calculated on an anhydrous basis[1]. |
| LogP | 1.17 | Indicates moderate lipophilicity, favorable for cellular permeability[1]. |
| Topological Polar Surface Area | 78.87 Ų | Optimal for oral bioavailability in pharmaceutical derivatives[1]. |
| Hydrogen Bond Donors | 2 | Carboxylic -OH and Triazole N-H drive intermolecular networking[1]. |
| Hydrogen Bond Acceptors | 3 | Carboxylic C=O and Triazole N atoms act as metal coordination sites[1]. |
| Rotatable Bonds | 2 | Confers structural rigidity, critical for predictable MOF topologies[1]. |
Mechanistic Synthesis & Hydrate Crystallization
To ensure high purity and exact hydration, the synthesis must be approached as a self-validating system. The following protocol details the bottom-up synthesis from 3-cyanobenzoic acid, emphasizing the causality behind each experimental choice.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Nucleophilic Addition (Amidrazone Formation)
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Suspend 3-cyanobenzoic acid (1.0 eq) in absolute ethanol.
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Add hydrazine hydrate (1.5 eq) dropwise under continuous stirring at room temperature.
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Reflux the mixture at 80°C for 4 hours.
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Causality: The nucleophilic attack of hydrazine on the electron-deficient nitrile carbon requires thermal energy to overcome the activation barrier, yielding an unstable amidrazone intermediate.
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Validation Checkpoint 1: Perform an FTIR scan of an evaporated aliquot. The disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and the emergence of a C=N stretch at ~1650 cm⁻¹ validates the conversion.
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Phase 2: Cyclocondensation 4. Concentrate the reaction mixture under reduced pressure to remove ethanol. 5. Resuspend the crude amidrazone in an excess of formic acid (acts as both solvent and reagent). 6. Reflux at 100°C for 6 hours.
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Causality: Formic acid is specifically chosen because it provides the highly reactive one-carbon synthon necessary to close the triazole ring while simultaneously dissolving the highly polar intermediate.
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Validation Checkpoint 2: Post-workup ¹H-NMR (DMSO-d6) must reveal a distinct singlet at ~8.5 ppm corresponding to the triazole C-H proton, confirming successful ring closure.
Phase 3: Hydrate Isolation 7. Dissolve the crude anhydrous product in a boiling binary mixture of H₂O/EtOH (1:1 v/v). 8. Allow the solution to cool slowly to room temperature over 24 hours (slow evaporation).
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Causality: The anhydrous compound exhibits high solubility in pure ethanol but poor solubility in cold water. The binary system tunes the dielectric constant to selectively precipitate the hydrate phase. Slow cooling prevents the kinetic trapping of impurities, allowing thermodynamic control to yield the pure hydrate crystal lattice.
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Validation Checkpoint 3: Thermogravimetric Analysis (TGA) of the final crystals will show a distinct weight loss step below 120°C, quantifying the exact hydration state (xH₂O) before the plateau of the anhydrous form is reached.
Workflow for the synthesis and hydration of 3-(1H-1,2,4-triazol-5-yl)benzoic acid.
Coordination Chemistry & Pharmacological Applications
Metal-Organic Framework (MOF) Assembly
As a bifunctional ligand, 3-(1H-1,2,4-triazol-5-yl)benzoic acid is highly prized in coordination chemistry. The spatial separation (meta-substitution, ~120° angle) between the hard oxygen donors of the carboxylate and the borderline nitrogen donors of the triazole prevents steric hindrance. This allows the ligand to bridge multiple metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), facilitating the growth of multi-dimensional, porous MOFs.
Logical relationship between ligand tautomerism, deprotonation, and MOF metal coordination.
Pharmacological & Bioisosteric Relevance
In medicinal chemistry, the 1,2,4-triazole ring acts as a highly stable bioisostere for amide bonds and carboxylic acids. It mimics their spatial arrangement and hydrogen-bonding capabilities but is highly resistant to enzymatic hydrolysis.
Derivatives of triazole-benzoic acids are heavily utilized in the development of targeted therapeutics. For instance, functionalized triazole scaffolds have been patented as potent Respiratory Syncytial Virus (RSV) inhibitors[2] and as selective antagonists for the human vasopressin V1a receptor, which has therapeutic applications in treating dysmenorrhea[3]. The compound is recognized for its manageable safety profile, carrying standard GHS warnings (H302, H315, H319, H335) that necessitate standard laboratory PPE.
References
- Google Patents (US 7745630 B2). "Triazole derivatives as vasopressin antagonists." Googleapis.
- Google Patents (WO2017015449A1). "Benzodiazepine derivatives as RSV inhibitors." Google Patents.
